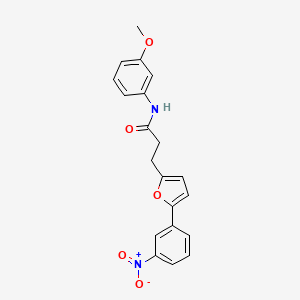

N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Description

Introduction

Research Context and Significance

Furan-based compounds have garnered substantial attention in drug discovery due to their versatility in interacting with biological targets. The furan ring, a five-membered aromatic heterocycle with oxygen, serves as a scaffold for designing molecules with diverse pharmacological properties. N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide distinguishes itself through its hybrid structure, which combines a methoxy-substituted phenyl group, a nitrophenyl moiety, and a propanamide linker. This configuration introduces multiple sites for hydrogen bonding, π-π stacking, and electrostatic interactions, which are critical for binding to enzymes or receptors.

Recent investigations into furan derivatives highlight their efficacy against microbial pathogens and cancer cell lines. For instance, 3-aryl-3-(furan-2-yl)propanoic acid analogs exhibit inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 64 µg/mL. Similarly, nitroaromatic compounds demonstrate apoptotic activity in cancer cells by modulating signaling pathways. While direct studies on this compound are limited, its structural kinship to these bioactive molecules underscores its potential utility in developing novel therapeutics.

Structural Characteristics and Functional Groups

The compound’s molecular formula, $$ \text{C}{20}\text{H}{18}\text{N}{2}\text{O}{5} $$, reflects a complex arrangement of functional groups (Table 1). Key features include:

Methoxyphenyl Group

The 3-methoxyphenyl moiety ($$ \text{C}6\text{H}4\text{OCH}_3 $$) contributes electron-donating effects via the methoxy substituent. This group enhances solubility and influences binding affinity by participating in hydrophobic interactions or hydrogen bonding with target proteins.

Nitrophenyl-Substituted Furan

The furan ring ($$ \text{C}4\text{H}3\text{O} $$) is substituted at the 5-position with a 3-nitrophenyl group ($$ \text{C}6\text{H}4\text{NO}_2 $$). The nitro group’s electron-withdrawing nature polarizes the aromatic system, potentially increasing reactivity toward nucleophilic targets in biological systems.

Propanamide Linker

A three-carbon chain bridges the methoxyphenyl and furan groups, terminating in an amide functional group. The amide bond ($$ \text{NHCO} $$) offers hydrogen-bonding capabilities, which are pivotal for stabilizing interactions with enzymes or DNA.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{18}\text{N}{2}\text{O}{5} $$ | |

| SMILES | COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)N+[O-] | |

| InChI Key | XZYDMEIXLMRKNX-UHFFFAOYSA-N | |

| Predicted Collision Cross Section (Ų) | 186.6 ([M+H]+) |

Comparative Analysis of Functional Groups

The compound’s uniqueness arises from the synergistic interplay of its substituents (Table 2). Unlike simpler furan derivatives, the coexistence of methoxy and nitro groups on distinct aromatic systems enables dual electronic effects—activating the phenyl ring for electrophilic substitution while deactivating the nitrophenyl group for nucleophilic attack. This duality may enhance selectivity toward biological targets compared to analogs with singular substituents.

Table 2: Functional Group Comparison with Bioactive Furan Derivatives

Properties

CAS No. |

853329-71-2 |

|---|---|

Molecular Formula |

C20H18N2O5 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C20H18N2O5/c1-26-18-7-3-5-15(13-18)21-20(23)11-9-17-8-10-19(27-17)14-4-2-6-16(12-14)22(24)25/h2-8,10,12-13H,9,11H2,1H3,(H,21,23) |

InChI Key |

XZYDMEIXLMRKNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C20H19N3O5

- Molecular Weight : 373.38 g/mol

- CAS Number : 5341036

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects. For instance, a study reported that derivatives of furan compounds, similar in structure to our compound, showed selective cytotoxicity against colon cancer cells with an value of 71 nM .

| Cell Line | (nM) |

|---|---|

| COLO 205 (Colon) | 71 |

| SK-MEL-5 (Melanoma) | 75 |

| MDA-MB-435 (Breast) | 259 |

Antiviral Activity

The antiviral potential of similar compounds has also been documented. For example, N-Heterocycles have been identified as promising antiviral agents with effective inhibition of viral replication at low concentrations . The mechanism often involves interference with viral enzymes or host cell pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have shown moderate to strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related furan derivatives ranged from 4.69 to 22.9 µM against various bacterial strains .

| Microbial Strain | MIC (µM) |

|---|---|

| B. subtilis | 4.69 |

| S. aureus | 5.64 |

| E. coli | 8.33 |

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Tubulin Inhibition : Similar compounds have shown the ability to destabilize microtubules, which is critical for cell division .

- Enzyme Inhibition : The presence of nitrophenyl and furan moieties may facilitate interactions with enzymes involved in cancer cell proliferation or viral replication.

Case Studies

- Cytotoxicity in Cancer Research : A study evaluating the cytotoxic effects of various furan derivatives found that certain modifications led to enhanced selectivity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of furan derivatives revealed that structural variations significantly influenced their effectiveness against specific pathogens .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | OVCAR-8 | 85.26 |

| 6h | SNB-19 | 86.61 |

| 6h | NCI-H40 | 75.99 |

The above data highlights that compounds with similar structural features can inhibit the growth of cancer cells effectively, making them suitable candidates for further investigation in cancer therapy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been evaluated. Studies on related compounds demonstrated varying degrees of activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating their efficacy:

| Compound | MIC (μg/mL) against M. tuberculosis |

|---|---|

| 3m | 4 |

| 3k | 64 |

| 3a | 16 |

These findings suggest that the structural characteristics of this compound can be optimized to enhance its antimicrobial activity .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to achieve the desired compound. Common methods include:

- Condensation Reactions : Utilizing amines and carboxylic acids to form amides.

- Functional Group Modifications : Employing reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.

These synthetic pathways not only yield the target compound but also contribute to understanding its chemical reactivity and stability .

Case Studies

Case Study: Anticancer Evaluation

A study focused on the anticancer effects of this compound derivatives assessed their growth inhibition against several cancer cell lines using MTT assays. The results demonstrated significant cytotoxicity, particularly against lung cancer cell lines, indicating potential therapeutic applications in oncology .

Case Study: Antitubercular Activity

Another investigation into related compounds showed that modifications to the furan and phenyl groups significantly influenced their antitubercular activity. The study concluded that specific substitutions could enhance efficacy against resistant strains of M. tuberculosis, suggesting a pathway for developing new antitubercular agents based on the scaffold of this compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-(4-Methoxyphenyl)-3-(5-(3-Nitrophenyl)Furan-2-yl)Propanamide (): Differs in the methoxy group position (4- vs. 3-methoxy).

N-(3-Chlorophenyl)-3-[5-(4-Methoxyphenyl)Furan-2-yl]Propanamide () :

- Replaces the nitro group with a chloro substituent and shifts the methoxy to the para position. The chloro group’s electron-withdrawing nature may reduce solubility in polar solvents compared to the nitro analog.

Heterocyclic Core Modifications

Functional Group Variations

N-(3-Nitrophenyl)-3-Phenyl-2-(Phenylsulfonamido)Propanamide () :

N-[2-Hydroxy-5-(Morpholine-4-Sulfonyl)Phenyl]-3-{5-[(1S,2R)-2-Methylcyclopropyl]Furan-2-yl}Propanamide () :

- Adds a morpholine-sulfonyl group and methylcyclopropyl substituent. These modifications likely improve pharmacokinetic profiles (e.g., extended half-life) but complicate synthesis .

Q & A

Q. What are the key considerations for synthesizing N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide in high purity?

- Methodology : Multi-step synthesis typically involves: (i) Coupling of 3-nitrophenylfuran with propanamide precursors via Pd-catalyzed cross-coupling. (ii) Introduction of the 3-methoxyphenyl group via nucleophilic substitution or amidation. (iii) Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water). Optimize reaction conditions (temperature, catalyst loading) to minimize byproducts .

- Critical Parameters : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR (absence of residual solvent peaks) .

Q. How can structural characterization of this compound be rigorously validated?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), nitro group (meta-substitution on phenyl), and furan protons (δ 6.5–7.5 ppm).

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., nitrophenyl orientation on furan) .

- HRMS : Validate molecular formula (e.g., C21H19N2O5) and isotopic patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Protocols :

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorogenic substrates (IC50 determination).

- Receptor Binding : Radioligand displacement assays (e.g., serotonin or opioid receptors) with competitive binding curves .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure, EC50 calculation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Approach :

- Synthesize analogs with substitutions on:

- Methoxyphenyl : Replace methoxy with hydroxyl or halogens to modulate lipophilicity.

- Nitrophenyl : Test para-nitro vs. cyano/trifluoromethyl groups for electronic effects.

- Evaluation : Compare IC50 values in enzyme assays and logP (HPLC-measured) to correlate substituent effects .

- Example : Analog N-(4-Methoxyphenethyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide showed 2.3-fold higher COX-2 inhibition than the parent compound .

Q. How to resolve contradictions in pharmacological data across studies (e.g., anti-inflammatory vs. null effects)?

- Troubleshooting :

- Dose-Response Validation : Ensure linearity across concentrations (e.g., 1 nM–100 µM) and use positive controls (e.g., indomethacin for COX-2).

- Cell Line Specificity : Test in primary cells (e.g., murine macrophages) vs. immortalized lines to rule out model artifacts .

- Metabolic Stability : Assess compound degradation in liver microsomes; inactive metabolites may explain discrepancies .

Q. What strategies improve metabolic stability and bioavailability?

- Modifications :

- Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation.

- Formulate as nanoparticles (PLGA encapsulation) to enhance aqueous solubility and prolong half-life .

- Assays :

- Microsomal Stability : Measure t1/2 in human liver microsomes (NADPH cofactor).

- Caco-2 Permeability : Predict intestinal absorption (Papp > 1×10⁻6 cm/s indicates good bioavailability) .

Q. How to computationally model interactions with potential targets (e.g., kinases)?

- Workflow :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (PDB: 1ATP). Prioritize poses with hydrogen bonds to backbone amides.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability (RMSD < 2 Å) .

- Validation : Corrogate with mutagenesis (e.g., Ala-scanning of key residues) .

Methodological Challenges & Solutions

Q. What are common pitfalls in scaling up synthesis, and how to mitigate them?

- Issues : Low yield in coupling steps due to steric hindrance from the 3-nitrophenyl group.

- Solutions :

- Use bulkier ligands (e.g., XPhos) to enhance Pd catalyst efficiency.

- Switch to flow chemistry for exothermic steps (e.g., nitro reduction) to improve safety and yield .

Q. How to design a robust protocol for assessing in vivo efficacy?

- Model Selection :

- Inflammation : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral).

- Neuropathic Pain : Chronic constriction injury (CCI) model with von Frey filament testing.

- PK/PD Integration : Measure plasma concentrations (LC-MS/MS) and correlate with behavioral endpoints .

Q. What orthogonal methods validate target engagement in complex biological systems?

- Techniques :

- CETSA : Thermal shift assays in cell lysates to confirm target stabilization.

- SPR : Real-time binding kinetics (KD calculation) using purified protein .

- Knockout Models : CRISPR-edited cells to verify loss of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.